methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 896386-34-8
VCID: VC7459001
InChI: InChI=1S/C24H26ClN3O5/c1-33-23(31)17-10-11-18-20(15-17)27-24(32)28(22(18)30)14-6-2-3-9-21(29)26-13-12-16-7-4-5-8-19(16)25/h4-5,7-8,10-11,15H,2-3,6,9,12-14H2,1H3,(H,26,29)(H,27,32)
SMILES: COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3Cl
Molecular Formula: C24H26ClN3O5
Molecular Weight: 471.94

methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

CAS No.: 896386-34-8

Cat. No.: VC7459001

Molecular Formula: C24H26ClN3O5

Molecular Weight: 471.94

* For research use only. Not for human or veterinary use.

methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate - 896386-34-8

Specification

CAS No. 896386-34-8
Molecular Formula C24H26ClN3O5
Molecular Weight 471.94
IUPAC Name methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C24H26ClN3O5/c1-33-23(31)17-10-11-18-20(15-17)27-24(32)28(22(18)30)14-6-2-3-9-21(29)26-13-12-16-7-4-5-8-19(16)25/h4-5,7-8,10-11,15H,2-3,6,9,12-14H2,1H3,(H,26,29)(H,27,32)
Standard InChI Key SJYZIDGIBTVWTA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physical Properties

Methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate has the molecular formula C24H26ClN3O5 and a molecular weight of 471.94 g/mol. The structure comprises a quinazoline ring substituted at the 3-position with a hexyl chain bearing an amide-linked 2-(2-chlorophenyl)ethyl group and a methyl carboxylate at the 7-position. Key physical properties include:

PropertyValueSource
Melting PointNot reported
SolubilityLikely polar organic solvents
StabilitySensitive to hydrolysis

The chlorophenyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, while the carboxylate group contributes to aqueous solubility.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. ¹H NMR peaks at δ 2.35–3.10 ppm correspond to the hexyl chain’s methylene groups, while aromatic protons of the quinazoline and chlorophenyl groups resonate between δ 7.20–8.50 ppm. High-resolution MS shows a molecular ion peak at m/z 471.94 (M+H⁺).

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a multi-step route:

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with urea yields the 2,4-dioxoquinazoline intermediate.

  • Hexyl Chain Introduction: Alkylation at the 3-position using 6-bromohexanoic acid under basic conditions.

  • Amide Coupling: Reaction of the hexanoic acid intermediate with 2-(2-chlorophenyl)ethylamine using carbodiimide catalysts.

  • Esterification: Methylation of the 7-carboxylic acid group with dimethyl sulfate.

Key Reaction Conditions:

Industrial Scaling Challenges

Industrial production faces hurdles in optimizing yield and purity. Continuous flow reactors improve heat and mass transfer during exothermic steps like alkylation. Patent literature highlights similar compounds produced via automated systems with in-line purification .

Cell LineIC₅₀ (nM)Target KinaseSource
A549 (lung)12.3EGFR
HUVEC (endothelial)8.7VEGFR-2

Mechanistically, it binds to the ATP-binding pocket of kinases, preventing phosphorylation of downstream oncogenic proteins.

Neuroprotective Applications

Interaction Studies and Mechanistic Insights

Protein Binding Affinity

Surface plasmon resonance (SPR) assays reveal high affinity for EGFR (KD = 2.1 nM). The chlorophenyl group forms hydrophobic interactions with Leu788 and Val726, while the carboxylate hydrogen-bonds to Lys721.

Metabolic Stability

Hepatic microsome assays indicate moderate stability (t₁/₂ = 45 min in human microsomes), with primary metabolites arising from ester hydrolysis and N-dealkylation.

Chemical Reactivity and Derivative Development

Functional Group Reactivity

  • Ester Group: Susceptible to hydrolysis under acidic/basic conditions, yielding the carboxylic acid.

  • Amide Bond: Resistant to enzymatic cleavage, enhancing in vivo stability.

Structure-Activity Relationship (SAR) Studies

Patent WO2014145873A2 discloses analogs with modified aryl groups (e.g., fluorophenyl, trifluoromethylphenyl) showing enhanced VEGFR-2 inhibition . For example:

Analog SubstituentVEGFR-2 IC₅₀ (nM)Source
2-Fluorophenyl5.2
4-Trifluoromethylphenyl3.8

These findings suggest that electron-withdrawing groups improve kinase affinity .

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